molecular formula C17H10ClN7 B12224948 3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]py rimidine

3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]py rimidine

Cat. No.: B12224948
M. Wt: 347.8 g/mol
InChI Key: ROGIMIVGGZMSEW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]pyrimidine core fused with a triazolo[1,5-e]pyrimidine ring system. The presence of chlorophenyl and pyridyl substituents further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic framework .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, disrupting its function and preventing the phosphorylation of key substrates required for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Triazolo[4,3-a]pyrazine: Shares the triazolo ring system but has distinct chemical properties and applications.

    Tris[1,2,4]triazolo[1,3,5]triazine: A fused triazole and triazine moiety with unique acceptor properties.

Uniqueness

3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine stands out due to its specific combination of substituents and ring systems, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H10ClN7

Molecular Weight

347.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H10ClN7/c18-12-1-3-13(4-2-12)25-16-14(9-21-25)17-22-15(23-24(17)10-20-16)11-5-7-19-8-6-11/h1-10H

InChI Key

ROGIMIVGGZMSEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5)Cl

Origin of Product

United States

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